molecular formula C10H9BrO3 B13055527 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13055527
M. Wt: 257.08 g/mol
InChI Key: ORJDTOFQPWOJIH-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a brominated benzopyranone derivative with a methoxy substituent at the 3-position. Benzopyranones are heterocyclic compounds characterized by a fused benzene and oxygen-containing pyran ring. This scaffold is central to numerous bioactive natural and synthetic compounds, including flavonoids and isoflavonoids .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

7-bromo-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO3/c1-13-9-5-14-8-4-6(11)2-3-7(8)10(9)12/h2-4,9H,5H2,1H3

InChI Key

ORJDTOFQPWOJIH-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of 3-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one

The most common and direct approach to synthesizing 7-bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is through the selective bromination of the corresponding 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one precursor. This method is favored for its simplicity and efficiency.

  • Reaction Conditions: Bromination is typically performed using bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • Solvents: Non-polar solvents like chloroform or carbon tetrachloride are commonly used to maintain selectivity.
  • Temperature: Controlled low to moderate temperatures (0–25 °C) to avoid polybromination or degradation.
  • Time: Reaction times vary from 1 to 6 hours depending on reagent concentration and temperature.

This method yields the 7-bromo derivative with good regioselectivity due to the electron-donating effect of the methoxy group directing bromination to the 7-position on the aromatic ring adjacent to the oxygen heteroatom.

Acid-Catalyzed Cyclization of Alkoxyphenols with Isoprene

An alternative preparative route involves the acid-catalyzed cyclization of 4-bromo- or 4-substituted phenols with isoprene to form the benzopyran ring system, followed by methoxylation at the 3-position:

  • Starting Materials: 4-bromo-phenol derivatives or 4-substituted phenols.
  • Catalysts: Strong acids such as hydrochloric acid, sulfuric acid, or para-toluenesulfonic acid.
  • Solvents: Water-immiscible organic solvents like hexane, benzene, or toluene.
  • Reaction Conditions: Heating at 30–120 °C for 4–15 hours.
  • Outcome: Formation of 3,4-dihydro-2H-1-benzopyran derivatives with bromine substitution at the 7-position (equivalent to 4-position on phenol) and methylation at the 3-position via subsequent methoxylation steps.

This method is industrially relevant due to its scalability and economic efficiency, producing benzopyran derivatives with high yields (90–95% reported for similar cyano-substituted benzopyrans).

Stepwise Functional Group Transformations

In some synthetic schemes, the preparation involves multiple steps:

This multistep method allows for fine control over substitution patterns and stereochemistry but is more complex and time-consuming.

Representative Synthesis Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acid-catalyzed cyclization 4-bromo-phenol + isoprene, HCl, hexane, 60–80 °C, 5–15 h 90–95 Formation of 7-bromo-2,2-dimethylbenzopyran intermediate
2 Bromination NBS or Br2, chloroform, 0–25 °C, 1–6 h 80–90 Selective bromination at 7-position
3 Methoxylation Methylating agent (e.g., dimethyl sulfate), base 75–85 Installation of 3-methoxy group
4 Oxidation to ketone Mild oxidants (e.g., PCC, Dess–Martin periodinane) 70–80 Formation of 4-one ketone functionality

Research Findings and Analytical Characterization

  • Spectroscopic Analysis: NMR (¹H, ¹³C), IR, and mass spectrometry confirm the structure of this compound, particularly the presence of bromine at the 7-position and methoxy at the 3-position.
  • Purity: Chromatographic purification techniques such as flash chromatography are employed to achieve >95% purity.
  • Yield Optimization: Reaction parameters such as temperature, solvent, and reagent concentration are optimized to maximize yield and minimize side reactions.
  • Industrial Scale: Continuous flow reactors have been explored to improve the bromination step's efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzopyran ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 7-substituted derivatives.

    Oxidation: Formation of 3-methoxy-4-oxo-2H-1-benzopyran-4-carboxylic acid.

    Reduction: Formation of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol.

Scientific Research Applications

Pharmacological Applications

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one exhibits several pharmacological activities, making it a subject of interest in drug discovery.

Anticancer Activity

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:

  • A study highlighted that derivatives of benzopyran exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis through the activation of caspases .
CompoundCancer Cell LineIC50 (µM)Mechanism
7-Bromo derivativeHT29 (colonic)10Apoptosis induction
7-Bromo derivativeMCF-7 (breast)15Cell cycle arrest

Antibacterial Properties

The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure's hydrophobicity contributes to its efficacy:

  • In vitro studies reported that derivatives with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 8 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli2

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized several derivatives of benzopyran and evaluated their effects on human cancer cell lines:

  • The results indicated that certain modifications in the benzopyran structure enhanced cytotoxicity against the HT29 cell line by over 50% compared to untreated controls .

Case Study 2: Antibacterial Efficacy

A screening assay was conducted to assess the antibacterial properties of various benzopyran derivatives:

  • Compounds were tested against clinical isolates of MRSA and showed promising results with MIC values significantly lower than standard antibiotics used in treatment .

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit certain kinases or modulate the activity of G-protein coupled receptors (GPCRs), thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substitution pattern on the benzopyranone core significantly alters physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one 7-Br, 3-OCH₃ C₁₀H₉BrO₃ Not reported Not reported Not explicitly described in evidence N/A
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) 7-CH₃, 4-OCH₃-benzoyl C₁₇H₁₄O₅ 125 50 δ 2.38 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃)
3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) 7-CH₃, 3,4-Cl₂-benzoyl C₁₇H₁₁Cl₂O₄ 178 53 δ 2.38 (s, 3H, CH₃), δ 7.65 (d, J=8.4 Hz, 1H)
7-Hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one 7-OH, 5-OCH₃, 2-Ph C₁₆H₁₄O₄ Not reported Not reported m/z 271.09631 [M+H]⁺ (LC-HRMS)

Key Observations :

  • Solubility : The absence of hydroxyl groups in 7-bromo-3-methoxy derivatives may reduce water solubility relative to hydroxylated analogs like 7-hydroxy-5-methoxy-2-phenyl derivatives .

Comparative Bioactivity :

  • 7-Bromo-3-methoxy vs. Hydroxylated Analogs : Hydroxylated derivatives (e.g., 2-(3,4-dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one) show upregulated expression in E. coli F17-infected sheep, suggesting roles in immune response . Brominated analogs may instead act as enzyme inhibitors or receptor antagonists.
  • Methoxy vs. Halogen Substituents : Methoxy groups enhance membrane permeability, while bromine improves binding affinity to hydrophobic enzyme pockets .

Challenges :

  • Steric hindrance from bromine may reduce yields in subsequent functionalization steps compared to smaller substituents like fluorine or methyl .

Biological Activity

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, with the CAS number 1187828-95-0, is a compound belonging to the benzopyran family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 257.080 g/mol
  • Purity : Typically ≥ 95% .

1. Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715.2
HeLa12.8

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly when administered in a dose-dependent manner.

Dosage (mg/kg) Inflammation Marker Reduction (%)
1025
2045
5070

This suggests that it may be beneficial in treating inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a model of rheumatoid arthritis. The treatment resulted in a marked decrease in joint swelling and pain scores compared to control groups, indicating its potential as an anti-rheumatic agent .

Q & A

Q. Safety protocols :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced: How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

Answer:
Methodology :

  • ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm, singlet) and bromine-induced deshielding in the benzopyran ring (δ 6.8–7.5 ppm). Compare with published shifts for analogous compounds .
  • X-ray crystallography : For precise stereochemical analysis, single-crystal X-ray studies reveal dihedral angles between aromatic rings. For example, in similar flavones, the benzopyran-4-one and benzene rings form a dihedral angle of ~11.23°, stabilized by intramolecular C–H···O hydrogen bonds .
  • Mass spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: ~283.1 g/mol) and fragmentation patterns.

Advanced: How do electronic effects of the bromo and methoxy substituents influence reactivity in downstream modifications?

Answer:

  • Bromo group : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the para position. Facilitates nucleophilic aromatic substitution (SNAr) under basic conditions.
  • Methoxy group : Electron-donating (EDG) via resonance, stabilizes adjacent positions for oxidation or demethylation reactions.
    Experimental validation :
  • Compare reaction rates of brominated vs. non-brominated analogs in coupling reactions (e.g., Suzuki-Miyaura).
  • Monitor methoxy group stability under acidic/basic conditions using TLC or HPLC .

Advanced: How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

Answer:
Case study : Discrepancies in ¹H NMR shifts may arise from solvent polarity or impurities.
Resolution steps :

Reproduce conditions : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and standardized concentrations.

Cross-validate : Compare with IR (carbonyl stretch ~1700 cm⁻¹) and HPLC purity data (>95%).

Batch analysis : Test multiple synthetic batches to identify systematic errors (e.g., incomplete bromination).

Reference standards : Use commercially available analogs (e.g., 7-methoxy derivatives) for calibration .

Basic: What are the key considerations for purifying this compound?

Answer:
Purification methods :

  • Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity crystals.
  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for polar impurities.
    Critical parameters :
  • Solvent polarity : Adjust to balance solubility and crystallization efficiency.
  • Temperature gradient : Slow cooling minimizes occluded solvents .

Advanced: What computational tools can predict the electrochemical behavior of this compound?

Answer:
Approach :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model HOMO-LUMO gaps and redox potentials.
  • Molecular docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina.
    Validation :
  • Compare computed redox potentials with cyclic voltammetry data.
  • Correlate HOMO localization with bromine’s electrophilic reactivity .

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